![molecular formula C18H20N2O3S2 B2903817 Benzo[d][1,3]dioxol-5-yl(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone CAS No. 1421516-90-6](/img/structure/B2903817.png)
Benzo[d][1,3]dioxol-5-yl(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone
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Overview
Description
Scientific Research Applications
Anticancer Activity
The core structure of benzo[d][1,3]dioxol-5-yl has been utilized in the design of compounds with significant anticancer properties. Researchers have synthesized a series of compounds bearing this moiety to evaluate their anticancer activity against various cancer cell lines, such as prostate, pancreatic, and acute lymphoblastic leukemia cells . These compounds have shown promising results, indicating the potential of benzo[d][1,3]dioxol-5-yl derivatives in cancer treatment.
Lead Detection
Derivatives of benzo[d][1,3]dioxol-5-yl have been applied in the development of sensors for the detection of carcinogenic lead (Pb^2+) . These sensors utilize the compound’s ability to bind selectively to lead ions, offering a reliable method for detecting this toxic metal in various environments, which is crucial for public health and safety.
Flavoring Agent
Although not directly related to the exact compound , the benzo[d][1,3]dioxol-5-yl moiety has been investigated for its use as a flavoring substance in food . This application highlights the versatility of the benzo[d][1,3]dioxol-5-yl group in various chemical contexts.
Structure-Activity Relationship (SAR) Studies
The benzo[d][1,3]dioxol-5-yl group is often included in SAR studies to understand the relationship between the chemical structure of a compound and its biological activity. This is particularly relevant in the design of new drugs, where modifications to the benzo[d][1,3]dioxol-5-yl scaffold can lead to changes in the efficacy and potency of the compound .
Tubulin Polymerization Inhibition
Compounds containing the benzo[d][1,3]dioxol-5-yl group have been explored for their ability to inhibit tubulin polymerization, a process crucial for cell division . By targeting this pathway, such compounds can effectively halt the proliferation of cancer cells, making them potential candidates for anticancer drugs.
Apoptosis Induction
Some benzo[d][1,3]dioxol-5-yl derivatives have been found to induce apoptosis in cancer cells . Apoptosis, or programmed cell death, is a mechanism that can be exploited in cancer therapy to selectively kill cancer cells without harming normal cells.
Mechanism of Action
Mode of Action
It is known that thiazole derivatives, which are part of this compound’s structure, have diverse biological activities . They can interact with various enzymes and receptors in the body, leading to changes in cellular processes .
Biochemical Pathways
Thiazole derivatives are known to interact with various biochemical pathways, including those involved in cell growth and apoptosis
Pharmacokinetics
Its molecular weight, which is a key factor influencing these properties, is 234.27
Result of Action
Some thiazole derivatives have been found to have antitumor activities, suggesting that this compound may also have potential antitumor effects .
properties
IUPAC Name |
1,3-benzodioxol-5-yl-[4-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S2/c1-12-9-24-18(19-12)25-10-13-4-6-20(7-5-13)17(21)14-2-3-15-16(8-14)23-11-22-15/h2-3,8-9,13H,4-7,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTBJNCFXJRYNJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)SCC2CCN(CC2)C(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[d][1,3]dioxol-5-yl(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone |
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